4-(4-Hydroxy-benzenesulfonyl)-benzoic acid
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Overview
Description
4-(4-Hydroxy-benzenesulfonyl)-benzoic acid is an organic compound with the molecular formula C13H10O5S. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a hydroxy group and a sulfonyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid typically involves the sulfonation of 4-hydroxybenzoic acid. The reaction is carried out by treating 4-hydroxybenzoic acid with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the sulfonation process, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and consistent sulfonation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also includes purification steps such as crystallization and filtration to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-benzenesulfonyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to form sulfinic acids or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfinic acids, thiols, and other reduced products.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(4-Hydroxy-benzenesulfonyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties
Properties
IUPAC Name |
4-(4-hydroxyphenyl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQHZOVQJQIZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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